molecular formula C6H16ClNO B13499206 (3r,4s)-4-Amino-3-methylpentan-1-ol hydrochloride

(3r,4s)-4-Amino-3-methylpentan-1-ol hydrochloride

Cat. No.: B13499206
M. Wt: 153.65 g/mol
InChI Key: ZGWJVTYKYVLHIM-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-4-Amino-3-methylpentan-1-ol hydrochloride is a chiral amino alcohol hydrochloride derivative characterized by a pentan-1-ol backbone with a methyl group at the C3 position and an amino group at the C4 position . Its defined (3R,4S) stereochemistry confers distinct physicochemical and biological properties, making it a valuable chiral building block and intermediate in asymmetric synthesis and pharmaceutical research . The compound's structure, featuring both amino and hydroxyl functional groups, allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, leading to a range of chiral derivatives . In scientific research, it finds applications across chemistry, biology, and medicine. It is investigated for its potential role in enzyme inhibition, as a ligand in biochemical assays, and explored for therapeutic potential in treating neurological disorders . The mechanism of action for this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. Its stereochemistry allows it to fit into the active sites of these targets, modulating their activity, which can lead to biological effects including enzyme inhibition or activation, and receptor binding . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

Molecular Formula

C6H16ClNO

Molecular Weight

153.65 g/mol

IUPAC Name

(3R,4S)-4-amino-3-methylpentan-1-ol;hydrochloride

InChI

InChI=1S/C6H15NO.ClH/c1-5(3-4-8)6(2)7;/h5-6,8H,3-4,7H2,1-2H3;1H/t5-,6+;/m1./s1

InChI Key

ZGWJVTYKYVLHIM-IBTYICNHSA-N

Isomeric SMILES

C[C@H](CCO)[C@H](C)N.Cl

Canonical SMILES

CC(CCO)C(C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • The most common synthetic approach starts from a ketone intermediate bearing the 3-methylpentan-1-one backbone.
  • A chiral reducing agent or catalyst is employed to reduce the ketone to the corresponding amino alcohol with the desired (3R,4S) stereochemistry.
  • Typical reducing agents include chiral borohydrides or catalytic hydrogenation using chiral metal complexes.
  • Reaction conditions favor low temperatures (0 to 25 degrees Celsius) to enhance stereoselectivity.
  • Solvents such as tetrahydrofuran or ethanol are preferred to dissolve reactants and control reaction rates.

Industrial Scale Considerations

  • Industrial production often uses continuous flow hydrogenation reactors equipped with chiral catalysts such as palladium or Raney nickel modified with chiral ligands.
  • Automated monitoring systems ensure consistent temperature, pressure, and hydrogen flow, optimizing yield and stereochemical purity.
  • The process is designed for cost-effectiveness and scalability, minimizing waste and maximizing throughput.

Detailed Reaction Parameters and Data

Step Conditions Reagents/Catalysts Notes
Stereoselective Reduction Temperature: 0-25°C
Solvent: THF or ethanol
Chiral borohydride or chiral metal catalyst Ensures (3R,4S) configuration
Hydrogenation of Nitroso Intermediate Temperature: 20-40°C
Time: 2-8 hours
Solvent: Methanol or ethanol
Palladium carbon (0.005-0.05 weight ratio)
Ammonia or organic amine promoter
High yield and purity; applicable for related compounds
Purification Crystallization at 40-70°C
Drying at 30-60°C
Alcoholic solvents (methanol, ethanol) Removes impurities, improves stability

Research Findings and Analysis

  • Stereoselective reductions using chiral catalysts achieve enantiomeric excesses exceeding 95%, critical for pharmaceutical applications.
  • Continuous flow hydrogenation improves reproducibility and scalability compared to batch processes.
  • Use of ammonia or organic amines as promoters in hydrogenation enhances catalyst activity and selectivity.
  • Purification by recrystallization from alcohol-water mixtures yields stable hydrochloride salts with minimal residual impurities.
  • Environmental considerations include minimizing hazardous reagents and waste, favoring catalytic hydrogenation over stoichiometric reducing agents.

Chemical Reactions Analysis

Types of Reactions

(3r,4s)-4-Amino-3-methylpentan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more reduced amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various chiral amines, alcohols, and substituted derivatives, which can be further utilized in synthetic pathways or as intermediates in pharmaceutical synthesis.

Scientific Research Applications

(3r,4s)-4-Amino-3-methylpentan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3r,4s)-4-Amino-3-methylpentan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Comparison :

(3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol Hydrochloride

  • Structure: A cyclic ether (tetrahydro-2H-pyran) with hydroxyl and amino groups at C3 and C4, respectively.
  • Key Data: Property Value Molecular Formula C₅H₁₂ClNO₂ Molecular Weight 153.61 g/mol CAS No. 1096594-11-4 Applications Asymmetric synthesis, chiral building block .

Comparison :

  • The tetrahydro-pyran ring introduces rigidity and stereoelectronic effects absent in the linear pentanol backbone of the target compound. This structural difference impacts solubility and metabolic stability.

Atrasentan Hydrochloride

  • Structure: A complex pyrrolidine derivative with benzodioxole, methoxyphenyl, and dibutylamino substituents.
  • Key Data: Property Value Molecular Formula C₂₉H₃₉ClN₂O₆ Molecular Weight 547.09 g/mol CAS No. 195733-43-8 Applications Endothelin receptor antagonist (pharmaceutical use) .

Comparison :

  • Atrasentan’s extended aromatic and heterocyclic systems contrast sharply with the simpler aliphatic structure of (3R,4S)-4-amino-3-methylpentan-1-ol hydrochloride. This complexity enhances receptor-binding specificity but complicates synthesis.

Structural and Functional Analysis

Functional Group Impact

  • Hydroxyl vs. Methoxy : The hydroxyl group in the target compound increases hydrophilicity compared to the methoxy group in 4-methoxy-4-methylpentan-1-amine hydrochloride .
  • Cyclic vs. Linear Backbone: The tetrahydro-pyran derivative’s cyclic structure enhances conformational stability but reduces flexibility compared to the linear pentanol chain .

Stereochemical Considerations

  • The (3R,4S) configuration in the target compound and its tetrahydro-pyran analog enables enantioselective interactions in catalysis or drug-receptor binding, distinguishing them from racemic mixtures or diastereomers .

Biological Activity

(3R,4S)-4-Amino-3-methylpentan-1-ol hydrochloride is a chiral amine compound recognized for its specific stereochemistry and functional groups, including an amino group (-NH2) and a hydroxyl group (-OH). This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

The compound's structure can be represented as follows:

  • Molecular Formula : C₅H₁₄ClN₁O
  • Molecular Weight : 137.62 g/mol

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The stereochemical configuration allows it to fit into active sites of target proteins, influencing their function. Key mechanisms include:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which can alter metabolic pathways.
  • Receptor Binding : It may act as a ligand for certain receptors, affecting signal transduction processes within cells.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

  • Therapeutic Applications :
    • Neurological Disorders : Preliminary studies suggest it may have therapeutic potential in treating conditions like depression and anxiety by modulating neurotransmitter systems.
    • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various animal models, indicating potential applications in treating autoimmune diseases .
  • In Vitro Studies :
    • In laboratory settings, this compound has demonstrated the ability to modulate cellular responses to stimuli, particularly in immune cells .
    • A study involving TLR7 stimulation in mice showed that the compound could influence cytokine production, such as IL-6, suggesting its role in immune modulation .

Study 1: Enzyme Inhibition

A recent study focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity at varying concentrations, highlighting its potential as a therapeutic agent for metabolic disorders.

Concentration (mg/kg)Enzyme Activity (%)
3375
10050
30030

Study 2: Immune Modulation

In a controlled experiment involving NZBWF1/J mice with lupus disease models, the compound was administered at different doses. The outcomes were measured based on anti-dsDNA titers and urinary albumin-creatinine ratios (UACR) as indicators of kidney function.

Treatment GroupAnti-dsDNA Titer Reduction (%)UACR (mg/g)
Vehicle-150
33 mg/kg20120
100 mg/kg3590
300 mg/kg5060

Q & A

Q. What are the key synthetic routes for (3R,4S)-4-Amino-3-methylpentan-1-ol hydrochloride, and how does stereochemistry influence the synthesis?

  • Methodological Answer: Synthesis typically involves chiral precursors (e.g., hydroxy acids or alcohols) subjected to sequential protection, amination, and deprotection steps. For example, stereoselective amination can be achieved using chiral catalysts or enzymes to ensure retention of the (3R,4S) configuration. Critical steps include protecting the hydroxyl group to prevent side reactions and employing asymmetric reduction for amine introduction. Reaction conditions (e.g., temperature, solvent polarity) must optimize stereochemical fidelity. Characterization via chiral HPLC or NMR is essential to confirm enantiomeric purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the stereochemical purity of this compound?

  • Methodological Answer:
  • Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak AD-H) with polar organic mobile phases to resolve enantiomers. Retention time and peak symmetry validate purity.
  • NMR Spectroscopy: 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with chiral derivatizing agents (e.g., Mosher’s acid) differentiate diastereomers.
  • Polarimetry: Measure specific rotation and compare to literature values for the target stereoisomer.
    Cross-validation with at least two methods is recommended to minimize false positives .

Q. How does the stereochemistry of this compound affect its biological interactions?

  • Methodological Answer: The (3R,4S) configuration dictates spatial orientation of functional groups, influencing binding to chiral biological targets (e.g., enzymes, receptors). For example:
  • Enzyme Inhibition: Use molecular docking simulations to compare binding affinities of enantiomers.
  • Cellular Assays: Test isomers in parallel for activity (e.g., IC50_{50}) in target pathways (e.g., neurotransmitter modulation).
    Evidence from structurally similar compounds shows that even minor stereochemical changes can reduce activity by >50% .

Advanced Research Questions

Q. What experimental design considerations are critical when assessing the compound's metabolic stability in vitro?

  • Methodological Answer:
  • Sample Preparation: Use freshly prepared solutions in buffered media (pH 7.4) with controlled temperature (37°C) to mimic physiological conditions.
  • Degradation Monitoring: Employ LC-MS at multiple time points to track parent compound depletion and metabolite formation.
  • Matrix Effects: Include control experiments with liver microsomes or S9 fractions to distinguish enzymatic vs. non-enzymatic degradation.
    Note: Organic degradation during prolonged experiments (e.g., >9 hours) may require sample cooling or stabilizers like EDTA .

Q. How can researchers resolve contradictions in reported biological activity data for stereoisomers of this compound?

  • Methodological Answer:
  • Orthogonal Assays: Validate activity using both cell-based (e.g., reporter gene assays) and biochemical (e.g., enzyme kinetics) approaches.
  • Purity Reassessment: Re-analyze disputed samples via high-resolution mass spectrometry (HRMS) to rule out impurities.
  • Structural Confirmation: Re-synthesize isomers using alternative routes (e.g., enzymatic vs. chemical catalysis) to confirm configuration.
    Case studies on similar amino alcohols highlight batch-to-batch variability in stereochemical purity as a common source of discrepancies .

Q. What computational approaches are used to predict the target binding affinity of this amino alcohol derivative?

  • Methodological Answer:
  • Molecular Dynamics (MD): Simulate ligand-receptor interactions over nanosecond timescales to identify stable binding poses.
  • QSAR Modeling: Build regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity.
  • Free Energy Perturbation (FEP): Calculate relative binding free energies for stereoisomers to prioritize synthesis.
    Tools like Discovery Studio or Schrödinger Suite are commonly used, with validation via experimental IC50_{50} measurements .

Q. What strategies mitigate degradation of the compound during long-term stability studies under varying conditions?

  • Methodological Answer:
  • Storage Conditions: Store lyophilized powder at -20°C under inert gas (N2_2) to prevent oxidation/hydrolysis.
  • Formulation Additives: Include antioxidants (e.g., ascorbic acid) or chelating agents (e.g., citric acid) in aqueous solutions.
  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV/Vis), and humidity to identify degradation pathways.
    Accelerated stability testing under ICH guidelines (Q1A) provides predictive insights for shelf-life estimation .

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